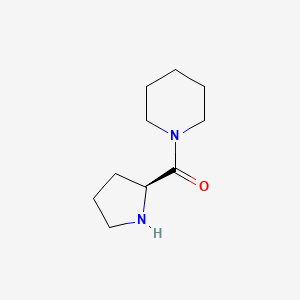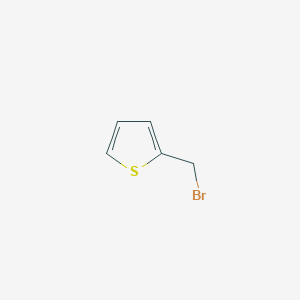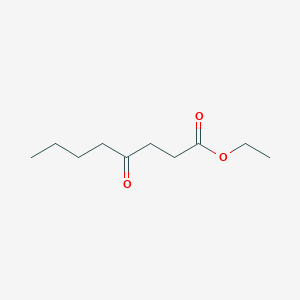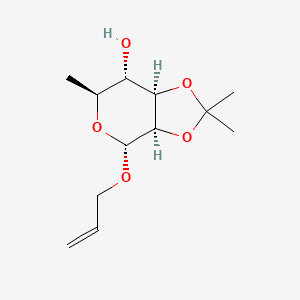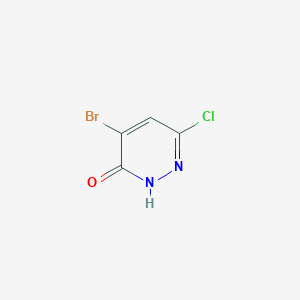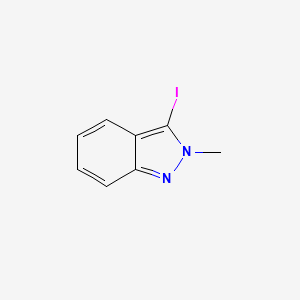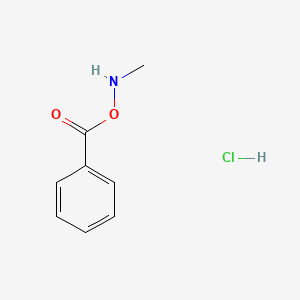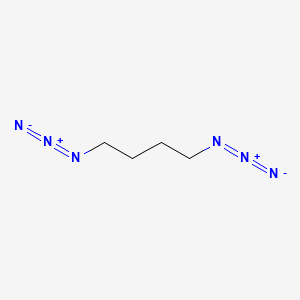
1,4-Diazidobutane
Descripción general
Descripción
1,4-Diazidobutane is an organic compound with the chemical formula C4H8N6 . It is a colorless to pale yellow liquid with explosive properties . The compound is often used in the manufacture of civilian explosives and pyrotechnics . Its density is 1.22 g/cm³, and it has a boiling point of 155-160℃ .
Synthesis Analysis
1,4-Diazidobutane can be synthesized through the reaction of succinyl chloride and sodium azide . The process involves dissolving succinyl chloride in an organic solvent, then gradually adding a solution of sodium azide while maintaining the reaction temperature below room temperature . After the reaction, the product is purified to obtain 1,4-Diazidobutane .Chemical Reactions Analysis
1,4-Diazidobutane can participate in click reactions, a type of chemical reaction used in the synthesis of polymers . For example, it can be used to crosslink oligoesters containing internal triple bonds .Physical And Chemical Properties Analysis
1,4-Diazidobutane is a colorless to pale yellow liquid . It has a density of 1.22 g/cm³ and a boiling point of 155-160℃ . It is highly explosive, sensitive to heat, fire, and friction .Aplicaciones Científicas De Investigación
Crosslinking Agent in Polymer Synthesis
“1,4-Diazidobutane” is used as a crosslinking agent in the synthesis of unsaturated oligoesters. These oligoesters contain internal triple bonds and are crosslinked with “1,4-Diazidobutane” through a reaction that is monitored by FT-IR analysis. This process is notable for its lack of sensitivity to moisture, which is an advantage over traditional isocyanate curing methods .
Dendrimer Synthesis
In the field of dendrimer synthesis, “1,4-Diazidobutane” serves as the azide functionalities for dendrimer growth. It is used in click reactions with alkyne-functionalized PAMAM dendrons to form diblock codendrimers .
Surface Cross-Linker for Binding Properties Enhancement
“1,4-Diazidobutane” has been used as a surface cross-linker to enhance the binding properties of molecules. A study mentions its use as a traditional cross-linker for cross-linkable surfactants, which can be replaced by a new compound to improve binding affinity due to a more rigid structure .
Safety and Hazards
1,4-Diazidobutane is highly explosive and sensitive to heat, fire, and friction . It should be handled with extreme caution. Direct contact with skin and eyes should be avoided, and any contact should be immediately washed off with plenty of water . It should be used only under the supervision of a technically qualified individual .
Mecanismo De Acción
Target of Action
1,4-Diazidobutane is an organic compound that is primarily used in the manufacturing of civilian explosives and pyrotechnics . It is highly explosive and is also used as a detonator, propellant, and a component of explosive devices .
Mode of Action
These groups can undergo a variety of reactions, including detonation under certain conditions, which is why the compound is used in explosives .
Biochemical Pathways
It is known that the compound is synthesized through the reaction of succinyl chloride and sodium azide .
Result of Action
The primary result of the action of 1,4-Diazidobutane is the release of a large amount of energy in the form of an explosion when the compound is detonated . This is due to the rapid decomposition of the azide groups in the compound .
Action Environment
The action of 1,4-Diazidobutane is highly sensitive to environmental factors such as heat, friction, and impact . These factors can trigger the detonation of the compound. Therefore, strict safety measures are required when handling 1,4-Diazidobutane .
Propiedades
IUPAC Name |
1,4-diazidobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N6/c5-9-7-3-1-2-4-8-10-6/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZWIJYAGFOFYIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN=[N+]=[N-])CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90545213 | |
| Record name | 1,4-Diazidobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90545213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Diazidobutane | |
CAS RN |
24345-72-0 | |
| Record name | 1,4-Diazidobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90545213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



